An In-depth Technical Guide to the Chemical Properties and Structure of Sodium Lithocholate
An In-depth Technical Guide to the Chemical Properties and Structure of Sodium Lithocholate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological interactions of sodium lithocholate. The information is curated for researchers, scientists, and professionals in drug development who are investigating the roles of bile acids in physiology and disease. This document includes key physicochemical data, detailed experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.
Chemical Properties and Structure
Sodium lithocholate is the sodium salt of lithocholic acid, a secondary bile acid formed by the metabolic action of intestinal bacteria on chenodeoxycholic acid. It plays a significant role in physiological and pathophysiological processes, including the regulation of lipid and glucose metabolism, and has been implicated in cholestasis and carcinogenesis.[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of sodium lithocholate and its parent compound, lithocholic acid.
| Property | Value | Reference |
| Sodium Lithocholate | ||
| Molecular Formula | C₂₄H₃₉NaO₃ | [2][3][4] |
| Molecular Weight | 398.56 g/mol | [2][3][4] |
| CAS Number | 13284-86-1 | [2] |
| Melting Point | Data not available | |
| Lithocholic Acid | ||
| Molecular Formula | C₂₄H₄₀O₃ | [3] |
| Molecular Weight | 376.58 g/mol | |
| Melting Point | 184-186 °C | [3] |
| pKa | ~4.79 (Predicted) | |
| Solubility of Lithocholic Acid | ||
| Ethanol | ~20 mg/mL | [5] |
| DMSO | ~20 mg/mL | [5] |
| Dimethylformamide (DMF) | ~30 mg/mL | [5] |
| Water | Sparingly soluble (~0.5 mg/mL in a 1:1 solution of DMF:PBS, pH 7.2) | [5] |
Chemical Structure
The chemical structure of sodium lithocholate consists of a steroid nucleus with a hydroxyl group at the 3α position and a C5-pentanoic acid side chain that is deprotonated and ionically bonded to a sodium ion.
Chemical Name: Sodium 3α-hydroxy-5β-cholan-24-oate
Structure:
(A simplified representation of the side chain)
Biological Activities and Signaling Pathways
Sodium lithocholate exerts its biological effects primarily through the activation of nuclear receptors, namely the Pregnane X Receptor (PXR) and the Vitamin D Receptor (VDR). These interactions lead to the regulation of genes involved in xenobiotic and bile acid detoxification, as well as inflammatory responses.
Pregnane X Receptor (PXR) Signaling Pathway
Lithocholic acid is a known agonist of PXR.[2] Activation of PXR by lithocholic acid leads to the transcriptional upregulation of genes involved in its own metabolism and transport, thereby protecting the liver from its toxic effects.
Caption: PXR signaling pathway activated by sodium lithocholate.
Vitamin D Receptor (VDR) Signaling Pathway
Lithocholic acid also functions as an endogenous ligand for VDR. This interaction is crucial for intestinal homeostasis and the regulation of inflammatory responses.
Caption: VDR signaling pathway activated by sodium lithocholate.
Experimental Protocols
This section provides detailed methodologies for key experiments involving sodium lithocholate.
Induction of Cholestasis in Mice with Lithocholic Acid
This protocol describes the induction of cholestatic liver injury in mice through the oral administration of lithocholic acid.
Materials:
-
Lithocholic acid (LCA)
-
Corn oil
-
Male ICR mice (or other suitable strain)
-
Gavage needles
-
Standard laboratory equipment for animal handling and sacrifice
-
Equipment for blood collection and serum analysis
-
Histology equipment and reagents
Procedure:
-
Animal Acclimation: House male ICR mice in standard cages with ad libitum access to food and water for at least one week to allow for acclimation.
-
Preparation of LCA Solution: Prepare a suspension of lithocholic acid in corn oil at a concentration of 15 mg/mL (for a 150 mg/kg dose in a 20g mouse, the volume would be 0.2 mL). Ensure the suspension is homogenous before each administration.
-
Administration of LCA: Administer 150 mg/kg of the lithocholic acid suspension to the mice via oral gavage. This is done twice daily.
-
Monitoring: Monitor the animals for signs of toxicity. Blood samples (e.g., 50 µL) can be collected via tail bleeding at various time points (e.g., 0, 12, 24, 36 hours) after the first dose to monitor serum markers of liver injury.
-
Sacrifice and Sample Collection: Sacrifice the animals 12 hours after the fifth treatment.
-
Analysis:
-
Serum Biochemistry: Collect blood via cardiac puncture and centrifuge to obtain serum. Analyze serum for levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bile acids (TBA) using standard biochemical assays.
-
Histopathology: Perfuse the liver with saline, followed by fixation in 10% neutral buffered formalin. Embed the liver tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess for liver injury, such as necrosis, inflammation, and bile duct dilation.
-
PXR Reporter Gene Assay
This protocol outlines a cell-based reporter gene assay to determine the activation of the Pregnane X Receptor (PXR) by sodium lithocholate.
Materials:
-
CV-1 cells (or other suitable host cell line)
-
Expression plasmid for human or mouse PXR
-
Reporter plasmid containing a PXR-responsive promoter driving a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase - CAT)
-
Transfection reagent
-
Cell culture medium and supplements
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Sodium lithocholate
-
Positive control (e.g., rifampicin for human PXR, pregnenolone 16α-carbonitrile for mouse PXR)
-
Lysis buffer and substrate for the reporter gene product
-
Luminometer or appropriate detection instrument
Procedure:
-
Cell Culture and Transfection: Culture CV-1 cells in appropriate medium. Co-transfect the cells with the PXR expression plasmid and the PXR reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After transfection (typically 24 hours), replace the medium with fresh medium containing various concentrations of sodium lithocholate (e.g., 100 µM). Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer compatible with the reporter assay.
-
Reporter Assay:
-
Luciferase Assay: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
CAT Assay: Perform a CAT enzyme-linked immunosorbent assay (ELISA) or a radioactive CAT assay to measure CAT activity.
-
-
Data Analysis: Normalize the reporter gene activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number. Express the results as fold induction over the vehicle control.
Experimental Workflows
Workflow for Bile Acid Analysis by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the qualitative and quantitative analysis of bile acids in biological samples. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the analysis of bile acids using LC-MS.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. dovepress.com [dovepress.com]
- 3. The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
